molecular formula C21H16BrFN2O3S B3307378 4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 933022-41-4

4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B3307378
CAS No.: 933022-41-4
M. Wt: 475.3 g/mol
InChI Key: GPRKOOSEKCRSOE-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a high-quality chemical reagent designed for investigative research purposes. Compounds based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold are of significant interest in medicinal chemistry and drug discovery, particularly as potential kinase inhibitors . Research into analogous structures has shown that this core moiety can be engineered to exhibit selectivity toward specific phosphoinositide 3-kinase (PI3K) isoforms, such as PI3Kδ, which is a prominent target in oncology and immunology . The structure of this compound, which features a 4-bromo-2-fluorobenzyl group and a p-tolyl substituent, suggests its utility as a key intermediate or a novel chemical entity for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its biochemical potency, selectivity, and mechanism of action in various disease models. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O3S/c1-14-6-10-17(11-7-14)25-21(26)24(13-15-8-9-16(22)12-18(15)23)19-4-2-3-5-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRKOOSEKCRSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thiadiazinone core with various substituents that influence its biological activity. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazines exhibit anticancer properties. The compound is noted as an important intermediate in the synthesis of Vandetanib , an anti-cancer drug used primarily for thyroid cancer treatment. Vandetanib acts as a kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanismReference
VandetanibVEGFR, EGFRKinase inhibition
4-(4-bromo-2-fluorobenzyl) derivativeUnknownPotentially similar to Vandetanib

Enzyme Inhibition

The compound has been studied for its role as a bisubstrate analogue inhibitor. Such compounds can significantly affect enzyme kinetics by competing with natural substrates or binding to alternative sites on enzymes. For instance, studies involving related thiadiazine derivatives have shown substantial inhibition of enzyme activity at low micromolar concentrations, indicating a promising potential for drug development .

Table 2: Enzyme Inhibition Studies

CompoundEnzymeIC50 (μM)Type of InhibitionReference
Thiadiazine derivativeTyrosinase40.43 (least effective)Competitive
Other derivativesVarious enzymes<10 (most effective)Mixed/Non-competitive

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Kinase Inhibition : Similar to Vandetanib, it may inhibit receptor tyrosine kinases involved in tumor proliferation.
  • Enzyme Interaction : The binding affinity to enzymes such as tyrosinase suggests that it could disrupt normal enzymatic functions critical for cancer cell survival .

Case Studies

In a study examining the structure-activity relationship (SAR) of thiadiazine derivatives, it was found that modifications in the aromatic rings significantly influenced their inhibitory potency against various enzymes. The introduction of electron-withdrawing groups like bromine and fluorine was correlated with increased enzyme inhibition .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for pharmaceutical development:

Anticancer Activity

Research indicates that derivatives of benzo[e][1,2,4]thiadiazine possess anticancer properties. The compound acts as a kinase inhibitor targeting various receptors such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Epidermal Growth Factor Receptor (EGFR)
  • RET-tyrosine kinase

These targets are crucial in tumorigenesis and cancer progression. Studies have shown promising results in inhibiting the proliferation of cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase. This inhibition can be beneficial in managing diabetes by delaying carbohydrate absorption in the intestines .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the benzyl and thiadiazinone moieties can significantly influence potency and selectivity against specific biological targets. For instance:

  • The presence of halogens like bromine and fluorine enhances lipophilicity, potentially increasing cellular uptake.
  • Modifications on the p-tolyl group can alter binding affinity to target receptors.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Anticancer Screening

A study evaluated a series of thiadiazinone derivatives for anticancer activity against various cancer cell lines. The results indicated that compounds similar to 4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide showed significant cytotoxic effects, particularly against breast and lung cancer cell lines .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its α-glucosidase inhibitory activity. The results demonstrated that it effectively reduced glucose levels in vitro, suggesting its potential use as an antidiabetic agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally related analogs from published evidence:

Compound Name Core Structure Substituents (Position) Key Structural Differences
4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Target) Benzo[e][1,2,4]thiadiazine 4-bromo-2-fluorobenzyl (4), p-tolyl (2) Reference compound
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e][1,2,4]thiadiazine 3-fluoro-4-methylphenyl (2) Fluorine at phenyl meta-position
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[2,3-e][1,2,4]thiadiazine Methylsulfanyl (4), 4-fluorobenzyl (2) Pyridine ring substitution
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e][1,2,4]thiadiazine Methoxy (5), bromo (7) Lack of benzyl/p-tolyl groups

Impact of Substituents on Properties

  • Halogen Effects: The bromo and fluoro groups in the target compound increase molecular weight (Br: ~80 Da, F: ~19 Da) and lipophilicity (logP) compared to non-halogenated analogs like .
  • Heterocyclic Modifications : The pyrido-thiadiazine core in may enhance π-π stacking interactions but reduce aqueous solubility due to increased hydrophobicity.

Research Findings and Pharmacological Implications

Commercial Relevance

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.
  • Monitor reaction progress via TLC or HPLC .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. Aromatic protons in the p-tolyl group typically appear as a singlet (δ 7.2–7.4 ppm), while bromo-fluorobenzyl protons show splitting due to coupling with F .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇BrFN₂O₃S: calc. 483.02) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds) .

Example Crystallographic Data (from analogous compounds):

ParameterValueSource
Space GroupMonoclinic, P2₁/n
Unit Cell (Å)a = 10.505, b = 5.617, c = 25.877
β Angle91.566°

Advanced: How can researchers investigate structure-activity relationships (SAR) for derivatives?

Answer:
Methodology :

Substituent Variation : Modify the p-tolyl group (e.g., replace with electron-withdrawing groups) or alter the bromo-fluorobenzyl position .

Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or EGFR .

Q. Case Study :

  • Substituting the p-tolyl group with a methoxy group in analogous compounds increased solubility but reduced kinase inhibition .

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Strategies :

Standardize Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .

Structural Analog Comparison : Cross-reference activities with compounds sharing core scaffolds but differing in substituents (e.g., 4-fluorophenyl vs. p-tolyl derivatives) .

Q. Example :

  • Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition : Measure IC₅₀ against proteases or kinases using fluorogenic substrates .
  • Cytotoxicity : MTT assay in HeLa or MCF-7 cells .
  • Antimicrobial Activity : Broth microdilution (MIC) against S. aureus or E. coli .

Q. Example Interaction Data :

Interaction TypeDistance (Å)Angle (°)Source
C–H···O2.89145
π-π Stacking3.72

Advanced: What computational methods predict pharmacokinetic properties?

Answer:
Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) .

Q. Key Parameters :

  • LogP (optimal range: 2–5) for membrane permeability.
  • Polar surface area (<140 Ų) for oral bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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